5-Chloroindole-3-carboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloroindole-3-carboxaldehyde involves various methods, including reactions with hexamethylenetetramine and 5-chloroindole. These synthetic routes enable the preparation of this compound for further investigation .
Molecular Structure Analysis
The molecular formula of this compound is C9H6ClNO , with a molecular weight of 179.60 g/mol . Its chemical structure consists of an indole ring with a chlorine-substituted aldehyde group . Here’s the graphical representation: !this compound
Chemical Reactions Analysis
The potency of indoles as anti-cancer agents is exemplified by various derivatives, including indole-3-carbinol and indole-3-carboxaldehyde. These compounds exhibit diverse mechanisms of action, such as protein kinase inhibition, histone deacetylase inhibition, DNA topoisomerase inhibition, and tubulin inhibition .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Biologically Active Compounds
5-Chloroindole-3-carboxaldehyde derivatives are key precursors in synthesizing various biologically active compounds. A novel method for the efficient synthesis of these compounds has been developed, which is suitable for large-scale use and allows the preparation of analogs (Davood, Alipour, & Shafiee, 2008).
Fused Indoles Synthesis
This chemical is used in the synthesis of fused indoles, like the 1,9-dihydrothiazino[3,4-b] indole ring system and imidazo[1,2-a]- and pyrimido[1,2-a]indoles. These compounds are derived from 2-chloroindole-3-carboxaldehydes, showcasing the versatility of this compound in heterocyclic chemistry (Coppola & Hardtmann, 1977; 1979).
Anticancer and Antiviral Applications
The derivatives of this compound, such as 5'-carboxaldehydes, have been investigated for their anticancer and antiviral properties. These compounds are potent inhibitors of enzymes like S-adenosyl-L-homocysteine hydrolase, impacting biological methylation reactions (Wnuk et al., 1997).
Herbicidal Properties
Research on 3-(2-oxo-1-imidazolidinyliminomethyl)indoles, derived from 2-chloroindole-3-carboxaldehydes, has explored their potential as herbicides. However, their level of biological activity was found to be insufficient for further investigation in this area (Andreani, Locatelli, & Rambaldi, 1995).
Pharmaceutical Synthesis
3-Chloroindole-2-carboxaldehyde derivatives, closely related to this compound, display significant pharmacological properties, including anti-HIV, antitumor, and anticancer activities. Their synthesis through processes like the Vilsmeier reaction has been a subject of research, emphasizing the importance of these derivatives in drug discovery (Li, Hu, Chen, & Su, 2010).
Mechanism of Action
Target of Action
5-Chloroindole-3-carboxaldehyde, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have a wide range of biological activities . For example, some indole derivatives have been found to have antioxidant activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to possess various biological activities that can influence cell function .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been found to have diverse biological activities, suggesting potential changes in their effects over time .
Dosage Effects in Animal Models
Indole derivatives have been found to have diverse biological activities, suggesting potential dosage-dependent effects .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-chloro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXOIGXNYITQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383642 | |
Record name | 5-Chloroindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-01-0 | |
Record name | 5-Chloroindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloroindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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